molecular formula C14H16N2O2S B11361295 N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11361295
M. Wt: 276.36 g/mol
InChI Key: VIMUBTAVYRRNHK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is an organic compound characterized by the presence of a thiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different substituents replacing the methoxyethyl group.

Scientific Research Applications

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and phenyl group can facilitate binding to biological targets, while the acetamide moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N-(2-ethoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C14H16N2O2S/c1-18-8-7-15-13(17)9-12-10-19-14(16-12)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17)

InChI Key

VIMUBTAVYRRNHK-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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